molecular formula C12H20N4 B6352263 6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine CAS No. 1007869-43-3

6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine

Cat. No.: B6352263
CAS No.: 1007869-43-3
M. Wt: 220.31 g/mol
InChI Key: QGKYCNGOJVIHDR-UHFFFAOYSA-N
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Description

6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine is a compound that features both piperidine and pyridine moieties. Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyridine is a six-membered ring with one nitrogen atom.

Preparation Methods

The synthesis of 6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-(Dimethylamino)piperidine with 3-bromopyridine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways . The exact molecular pathways involved depend on the specific biological context and the target being studied .

Properties

IUPAC Name

6-[4-(dimethylamino)piperidin-1-yl]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-15(2)11-5-7-16(8-6-11)12-4-3-10(13)9-14-12/h3-4,9,11H,5-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKYCNGOJVIHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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